molecular formula C24H24N4O4S B2768567 N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine CAS No. 477713-82-9

N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine

Cat. No. B2768567
CAS RN: 477713-82-9
M. Wt: 464.54
InChI Key: ONGSIKNXNHVPJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a methoxy group, and a sulfonyl group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings would likely contribute to the rigidity of the molecule, while the methoxy and sulfonyl groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the rigidity of the molecule could all influence its properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown potential applications as antibacterial agents. This involves the reaction of precursors with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Some compounds synthesized through this method exhibited high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Antitubercular Agents

A series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized, characterized, and evaluated for antimicrobial as well as antitubercular activities. Molecular docking studies were conducted to explore their potential as antitubercular agents. Compounds exhibited significant activity against bacteria and fungi, with some showing higher activity than standard drugs (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Carbonic Anhydrase Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed superior CA inhibitory activity than the reference compound acetazolamide, indicating their potential application in treating conditions where carbonic anhydrase activity is implicated (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Radiolabelling for Receptor Imaging

Research into the development of radiolabelled, nonpeptide angiotensin II antagonists for AT1 receptor imaging utilized derivatives of the chemical compound . These radiotracers offer promising tools for studying receptor distribution and function in various physiological and pathological conditions (Hamill et al., 1996).

Synthesis of Sulfonamide Derivatives for Cancer Therapy

Novel sulfonamide derivatives were synthesized and tested for their in-vitro anticancer activity against human tumor liver cell lines. Some compounds showed higher activity than doxorubicin, highlighting their potential as cancer therapeutics (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[2-[4-[1-(4-methoxyphenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-27(24-5-3-4-15-25-24)17-18-32-21-8-6-19(7-9-21)23-14-16-28(26-23)33(29,30)22-12-10-20(31-2)11-13-22/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGSIKNXNHVPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine

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